1H-Imidazo[4,5-c]pyridine
Overview
Description
1H-Imidazo[4,5-c]pyridine is a heterocyclic compound that is part of the imidazopyridine family. These compounds are known for their presence in various natural products and have been extensively studied due to their interesting chemical and physical properties, as well as their potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridine derivatives has been a subject of significant research. Various strategies have been employed, including carbene transformations, C-H functionalizations, and palladium-catalyzed amidation reactions. These methods aim to maximize atom economy and functional group diversity while minimizing environmental impact . For example, the synthesis of imidazo[1,5-a]pyridine derivatives involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Molecular Structure Analysis
The molecular structure of 1H-imidazo[4,5-c]pyridine has been analyzed using X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy, supported by density functional theory (DFT) calculations. The compound crystallizes in an orthorhombic space group and features an asymmetric unit with hydrogen-bonded chains. The stability of its dimeric form and the presence of an N-H···N intermolecular hydrogen bond are notable characteristics .
Chemical Reactions Analysis
Imidazo[4,5-c]pyridine derivatives participate in various chemical reactions, which are essential for the synthesis of complex molecules and natural products. The reactivity of these compounds is often dictated by the presence of the imidazopyridine skeleton, which can undergo transformations such as C-H amination, leading to the formation of polycyclic structures with interesting optical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-c]pyridine derivatives have been studied through experimental and theoretical methods. These compounds exhibit strong UV absorption and fluorescence, which are influenced by the π-expanded structure of the imidazopyridine unit. The vibrational properties and potential energy distribution have been determined using DFT, revealing the influence of substituents on the proton position of the NH group and the characteristics of the NH···N hydrogen bond .
Scientific Research Applications
Therapeutic Applications
1H-Imidazo[4,5-c]pyridine is recognized for its broad range of applications in medicinal chemistry. It's a key scaffold in the development of various therapeutic agents due to its effectiveness in addressing a multitude of conditions. The derivatives of imidazo[1,2-a]pyridine have shown promising results in fields such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities. They are also utilized in the synthesis of proton pump inhibitors and insecticides, and have been represented in various marketed preparations (Deep et al., 2016).
Structural and Vibrational Properties
The structural and vibrational properties of 1H-imidazo[4,5-c]pyridine have been extensively studied. Research has analyzed its molecular structures in both monomeric and dimeric forms, which are vital for understanding its behavior in different chemical environments. Studies involving X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy have provided insights into its crystalline structure and stability, especially regarding hydrogen bonding and charge delocalization (Dymińska et al., 2013).
Fluorescent Probes
Imidazo[1,5-a]pyridine-based fluorophores have been developed for use in various fields such as optoelectronics, coordination chemistry, sensors, and chemical biology. Their unique photophysical properties make them suitable candidates as cell membrane probes. The synthesis of these compounds and their interaction with liposome models demonstrate their potential in studying membrane dynamics, hydration, and fluidity, which is crucial for monitoring cellular health and understanding biochemical pathways (Renno et al., 2022).
Synthetic Methodologies
The synthesis of imidazo[1,5-a]pyridines and related heterocycles has been a subject of intense research, with various methodologies being developed for their construction. These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. The versatility of the imidazo[1,5-a]pyridine scaffold is highlighted by its significant role in the creation of a wide range of agrochemicals and pharmaceuticals (Reddy et al., 2022).
Antimicrobial Activity
Derivatives of 1H-Imidazo[4,5-b]pyridines, such as thiazolidinone, triazinanethione, and oxadiazinanethione, have demonstrated notable antimicrobial activity. These compounds, with various substituents, have been explored for their potential in combating microbial infections, showcasing the scaffold's relevance in the development of new antimicrobial agents (Dayakar et al., 2016).
properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOOKRVGOBKDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181667 | |
Record name | 3,5-Diazaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazo[4,5-c]pyridine | |
CAS RN |
272-97-9 | |
Record name | 3,5-Diazaindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo[4,5-c]pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Diazaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Azabenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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